2-Chloro-3-propoxyphenylboronic acid
Description
2-Chloro-3-propoxyphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the 2-position and a propoxy group (-OCH₂CH₂CH₃) at the 3-position. Its molecular formula is C₉H₁₁BClO₃, with an approximate molecular weight of 226.5 g/mol (inferred from structurally similar compounds, e.g., ). Boronic acids are widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and organic materials.
Properties
IUPAC Name |
(2-chloro-3-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-2-6-14-8-5-3-4-7(9(8)11)10(12)13/h3-5,12-13H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEDIOJOGFVJCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681523 | |
| Record name | (2-Chloro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-51-3 | |
| Record name | (2-Chloro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-propoxyphenylboronic acid typically involves the reaction of 2-chloro-3-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: 2-chloro-3-propoxyphenyl magnesium bromide, trimethyl borate, water for hydrolysis
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-propoxyphenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), temperature (80-100°C)
Oxidation: Hydrogen peroxide or other oxidizing agents
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds
Oxidation: 2-chloro-3-propoxyphenol
Substitution: Various substituted phenylboronic acids
Scientific Research Applications
2-Chloro-3-propoxyphenylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the development of boron-containing drugs due to its ability to form stable covalent bonds with biological molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-Chloro-3-propoxyphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Biological Activity
2-Chloro-3-propoxyphenylboronic acid (CAS Number: 1256345-51-3) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBClO
- Molecular Weight : 213.47 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Melting Point : 160 °C
- Boiling Point : 349.3 ± 52.0 °C at 760 mmHg
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of target proteins involved in several biochemical pathways.
- Enzyme Inhibition : This compound has shown potential as an inhibitor of certain enzymes, particularly those involved in cancer cell proliferation and antibiotic resistance mechanisms.
- Cell Signaling Modulation : By binding to specific receptors, it may influence cell signaling pathways, contributing to its therapeutic effects.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial properties when tested against resistant strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
- Cytotoxicity : In vitro assays have demonstrated that the compound possesses cytotoxic effects on various cancer cell lines, with viability assays showing reduced cell proliferation at specific concentrations .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Cytotoxicity in Cancer Research :
Safety and Handling
Due to its chemical properties, appropriate safety measures should be taken when handling this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
